Basic lead carbonate

Description

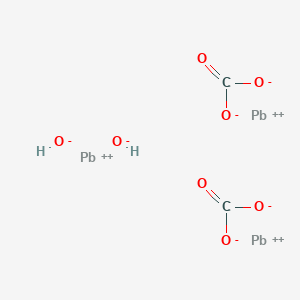

Structure

2D Structure

Propriétés

Numéro CAS |

1319-46-6 |

|---|---|

Formule moléculaire |

CHO4Pb-3 |

Poids moléculaire |

284 g/mol |

Nom IUPAC |

lead(2+);dicarbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.H2O.Pb/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

Clé InChI |

FKRDCRZYTCMHEM-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] |

SMILES canonique |

C(=O)([O-])[O-].[OH-].[Pb] |

Color/Form |

White hexagonal crystals White, amorphous powde |

Densité |

6.14 g/cu cm |

melting_point |

400 °C, decomposes |

Autres numéros CAS |

1319-47-7 1319-46-6 |

Description physique |

OtherSolid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Sol in acetic acid Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid |

Synonymes |

hydrocerussite trilead dihydroxide dicarbonate |

Origine du produit |

United States |

Synthetic Methodologies and Formation Mechanisms of Basic Lead Carbonate

Advanced Chemical Synthesis Routes for Basic Lead Carbonate

Modern chemical synthesis has evolved to provide greater control over the production of this compound, enabling the tailoring of particle size, morphology, and purity. These advanced routes include sophisticated precipitation techniques and hydrometallurgical extraction from secondary sources.

Controlled precipitation is a cornerstone of this compound synthesis, where soluble lead salts and carbonate sources react to form the insoluble product. acs.org The key to these techniques is the precise manipulation of reaction conditions to govern the nucleation and growth of crystals.

Recent studies have demonstrated the synthesis of lead(II) carbonate-containing nanoparticles through a polyol-arrested precipitation reaction. acs.org In this method, a capping agent such as tetraethylene glycol (TEG) is used to control and limit particle growth, facilitating the formation of nanoscale particles. acs.org The viscosity of the reaction medium is increased by the presence of TEG, which aids in slowing down the crystal growth of the nanoparticles. acs.org

Energy input methods also play a role in controlling precipitation. The use of high-energy ultrasound or microwave irradiation as alternative energization methods can influence the reaction and the resulting crystal products. acs.org Furthermore, the careful control of parameters like pH and reagent concentration is critical. chemrxiv.org Maintaining an alkaline pH, typically between 8.5 and 10.5, promotes the conversion of dissolved CO₂ into the carbonate ions necessary for precipitation. chemrxiv.org The level of supersaturation, which is the driving force for precipitation, must be carefully managed; high supersaturation conditions can lead to rapid nucleation and the formation of fine particles. chemrxiv.orgresearchgate.net

Table 1: Parameters in Controlled Precipitation of Carbonates

| Parameter | Effect on Precipitation | Source |

| pH | Promotes the formation of carbonate ions, influencing precipitation feasibility and selectivity. | chemrxiv.org |

| Supersaturation | Acts as the kinetic driving force; high levels lead to rapid nucleation and high growth rates. | researchgate.net |

| Additives/Capping Agents | Can limit crystal growth, control particle size, and alter morphology. | acs.orgresearchgate.net |

| Energy Input (e.g., Microwave, Ultrasound) | Can serve as an alternative method to energize the reaction, affecting the final product. | acs.org |

| Temperature | Affects the kinetic energy of particles and can alter reaction rates and crystal growth. | solubilityofthings.comopentextbc.ca |

Hydrometallurgical Approaches in this compound Synthesis

Hydrometallurgical processes offer a pathway for synthesizing this compound from various lead-containing materials, particularly industrial wastes and byproducts like lead dust or slag. researchgate.nettandfonline.com These methods are advantageous for resource recovery and minimizing environmental impact. tandfonline.comgoogle.com

A general hydrometallurgical route involves two primary stages: leaching and precipitation/carbonation.

Leaching: The lead-bearing raw material is first treated with a lixiviant (a liquid medium used for selective extraction) to dissolve the lead into an aqueous solution. Common lixiviants include nitric acid or sulfuric acid, sometimes with an oxidizing agent. researchgate.nettandfonline.com Research has shown that leaching lead dust with 4N nitric acid at 40°C can achieve a lead extraction efficiency of over 95%. tandfonline.com In another process utilizing slag from bismuth refining, a solution containing sodium chloride and hydrochloric acid is used for leaching. google.com

Precipitation/Carbonation: After leaching and purification of the resulting solution, the dissolved lead is precipitated as this compound. This is typically achieved by introducing a carbonate source. For instance, the carbonation of a lead-containing solution can be accomplished by passing carbon dioxide (CO₂) gas through it or by adding a solution of a soluble carbonate salt, such as sodium carbonate or ammonium (B1175870) bicarbonate. google.comyoutube.com One patented process describes neutralizing the lead-rich filtrate with a sodium hydroxide (B78521) solution and then converting the resulting precipitate into this compound using ammonium bicarbonate. google.com

The treatment of spent lead-acid battery paste also utilizes hydrometallurgical steps, often involving desulfurization followed by leaching and subsequent carbonation to produce lead carbonate, which can then be processed further. researchgate.net

The choice of chemical precursors is a determining factor in the synthesis of this compound, significantly influencing the final product's phase, structure, and morphology. acs.orgchemrxiv.org The primary precursors are a soluble lead salt and a carbonate-containing source.

Commonly used lead precursors include lead(II) acetate (B1210297) and lead(II) nitrate. acs.orgyoutube.comsigmaaldrich.com The carbonate source can be gaseous carbon dioxide, or a salt such as sodium carbonate, sodium bicarbonate, or ammonium carbonate. google.comyoutube.comnih.gov

Research has shown a direct link between the nature of the carbonate precursor and the crystalline structure of the product. A study using five different carbonate source precursors found that more alkaline precursors tend to produce hydroxy-carbonate structures like hydrocerussite (this compound), while less alkaline precursors favor the formation of the simple carbonate structure, cerussite (PbCO₃). acs.org This demonstrates that the precursor's chemistry directly guides the crystallization pathway.

The impact of the lead precursor has also been observed in related systems. In the synthesis of lead-based perovskites, the choice of the solid lead precursor (e.g., lead dioxide, lead iodide, or lead carbonate) was found to strongly influence the crystallization kinetics and the morphology of the final product. chemrxiv.org This principle underscores the importance of precursor selection in controlling the outcome of the synthesis of this compound.

Table 2: Effect of Carbonate Precursor Alkalinity on Product Formation

| Precursor Type | Resulting Product Structure | Source |

| More Alkaline Carbonate Precursors | Hydroxy-carbonate structures (e.g., Hydrocerussite) | acs.org |

| Less Alkaline Carbonate Precursors | Simple carbonate structure (e.g., Cerussite) | acs.org |

Kinetic and Mechanistic Studies of this compound Crystallization

The formation of solid this compound from a solution is a phase transition governed by the principles of crystallization. mcgill.ca This process involves intricate kinetic and mechanistic steps, primarily nucleation and crystal growth, which dictate the final properties of the material.

Crystallization from a solution occurs in two major stages: nucleation and growth. mcgill.ca

Nucleation is the initial formation of small, stable crystalline nuclei from a supersaturated solution. This is the first step in the phase transition from a high-energy solvated state to a lower-energy crystalline state. mcgill.ca The rate of nucleation is highly dependent on the level of supersaturation; higher supersaturation generally leads to faster nucleation. researchgate.net

Crystal Growth is the subsequent process where these nuclei grow larger by the addition of more molecules from the solution onto their surfaces. mcgill.ca

Kinetic factors, particularly the degree of supersaturation, heavily influence these stages. researchgate.net Studies on the crystal growth of lead carbonates (cerussite and hydrocerussite) have shown that high supersaturation conditions result in high growth rates. researchgate.netugr.es These kinetic factors can determine the resulting crystal morphologies, such as the formation of nanocrystalline precipitates or diverse polyhedral shapes. researchgate.netugr.es The competition between nucleation and growth kinetics is a critical factor that affects the size distribution, morphology, and polymorphic form of the final crystalline product. mdpi.com

The main factors influencing the reaction rate are:

Concentration of Reactants: Increasing the concentration of the dissolved lead salt or the carbonate source leads to more particles in a given volume, which increases the frequency of collisions and thus accelerates the reaction rate. solubilityofthings.comopentextbc.ca

Temperature: Raising the temperature increases the average kinetic energy of the reactant particles. opentextbc.ca This not only increases the collision frequency but also means a greater proportion of colliding particles will have the minimum activation energy required for a successful reaction. opentextbc.cammerevise.co.uk

Pressure (for gaseous reactants): When using carbon dioxide gas as the carbonate source, increasing the pressure raises its effective concentration. solubilityofthings.com This leads to a higher frequency of collisions between the CO₂ molecules and the lead salt solution, increasing the reaction rate. scienceready.com.au

Surface Area (for heterogeneous reactions): If one of the reactants is a solid (e.g., dissolving a solid lead compound), the reaction is limited to the surface of that solid. opentextbc.ca Increasing the surface area by grinding the solid into a finer powder exposes more particles to the other reactant, thereby increasing the rate of reaction. opentextbc.cammerevise.co.uk

Presence of a Catalyst: A catalyst can accelerate a reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. opentextbc.caslideshare.net

Nucleation and Growth Kinetics in this compound Systems

Nanoscale Synthesis of this compound Materials

The synthesis of this compound at the nanoscale involves various chemical methodologies designed to control the size, shape, and crystalline phase of the resulting particles. These methods leverage specific reaction conditions to produce nanostructures with desired characteristics for various applications.

Fabrication of this compound Nanostructures with Controlled Morphologies

The fabrication of this compound nanostructures with specific and controlled morphologies is achieved through several synthetic routes. These methods often involve the controlled precipitation of lead (II) ions with a carbonate source under carefully managed conditions.

One common approach is the hydrothermal method , which has been used to synthesize nanostructures like lead carbonate hydroxide hydrate (B1144303) and lead oxide carbonate hydroxide. researchgate.net In this technique, the reaction is typically carried out in an aqueous solution at elevated temperature and pressure. The use of surfactants, such as ethylenediamine (B42938), can accelerate the formation rate of the desired nanostructures. researchgate.net Similarly, hydrothermal processes using hexamethylenetetramine (HMT) hydrolysis have been employed to create cobalt-basic-carbonate nanobelts, demonstrating the method's versatility for producing elongated, one-dimensional (1D) nanostructures of basic metal carbonates. researchgate.net

Sonochemical methods represent another effective technique, utilizing high-intensity ultrasound. osti.govresearchgate.net This method involves the reaction of a lead source, like lead nitrate, with a carbonate solution, such as sodium carbonate. osti.govresearchgate.netiaea.org The acoustic cavitation generated by the ultrasound creates localized hot spots with very high temperatures, which influences the reaction pathways and resulting particle morphology. osti.govresearchgate.netacs.org This process can be used to obtain lead carbonate as a precursor, which is then processed further. osti.govresearchgate.netiaea.org Nano-sheets of lead-based coordination polymers have also been synthesized using sonochemical reactions, which can then be used as precursors for other nanomaterials. nih.gov

The arrested precipitation technique, often assisted by microwave irradiation or ultrasonication, allows for the synthesis of nanoparticles smaller than 100 nm. acs.orgacs.org In this method, a capping agent like tetraethylene glycol (TEG) is used to limit particle growth and prevent agglomeration by binding to the surface of the nascent nanocrystals. acs.org This approach provides a reliable way to control the size of the nanoparticles. acs.org

Furthermore, hexagonal ultrathin nanoplates of basic lead carbonates can be synthesized in a simple aqueous lead acetate solution under ambient conditions. rsc.org This method can produce nanoplates with thicknesses of only a few nanometers, corresponding to just 3, 4, or 5 stacking layers. rsc.org The use of double hydrophilic block copolymers (DHBCs) as crystal modifiers in aqueous solutions is another strategy to achieve well-defined crystals with sizes ranging from the mesoscale to the microscale. acs.org

Impact of Synthesis Parameters on Nanoparticle Characteristics of this compound

The final characteristics of this compound nanoparticles, including their size, morphology, and crystal structure, are highly dependent on the synthesis parameters. mdpi.com Key parameters include the choice of precursors, pH, temperature, reaction time, and the energy source used to drive the reaction. mdpi.com

Precursor Type and pH: The choice of carbonate precursor significantly influences the pH of the reaction medium, which in turn determines the crystalline phase of the product. acs.orgacs.org More alkaline precursors tend to produce hydroxy-carbonate structures like hydrocerussite, while less alkaline or more neutral reactants yield the simple carbonate structure, cerussite. acs.orgacs.org The presence of hydroxide ions (OH⁻) in the solution is crucial for the formation of this compound phases. acs.org The pH affects the surface charge of the forming particles and the equilibrium between carbonate and bicarbonate ions, which can alter the final morphology. rsc.orgmdpi.com For instance, in the synthesis of other carbonate nanoparticles, lower pH values where bicarbonate ions are present can lead to different morphologies compared to higher pH values dominated by carbonate ions. rsc.org

Table 1: Effect of Carbonate Precursor on Product Phase This table is generated based on data from syntheses using ultrasonication.

| Carbonate Precursor | Calculated pH of Precursor Solution | Predominant Crystalline Phase |

|---|---|---|

| Ammonium Carbonate | 9.4 | Cerussite |

| Sodium Bicarbonate | 8.3 | Cerussite |

| Sodium Carbonate | 11.6 | Hydrocerussite |

Source: Adapted from research on lead(II) carbonate-containing nanoparticles. acs.org

Temperature: The reaction temperature plays a critical role in the nucleation and growth of nanoparticles. researchgate.net An increase in temperature can increase the polymerization rate and degree of carbonate gels, leading to larger particle sizes. aip.org However, in some systems, elevated temperatures from methods like microwave irradiation can also lead to a decrease in nanoparticle size and a narrower size distribution due to an expedited, kinetically controlled process. acs.org For example, in one study, increasing the reaction temperature from 370°C to 470°C caused the average nanoparticle size to decrease from 120 nm to 45 nm. mdpi.com The specific effect of temperature can be complex and depends on other reaction conditions. researchgate.netresearchgate.netnih.gov

Energy Input (Ultrasonication vs. Microwave): The method of energy delivery to the reaction system can alter the product outcome. acs.org Ultrasound deposits energy in a non-uniform manner, creating localized hot spots through cavitation, while microwave irradiation provides more uniform, bulk heating. acs.org This difference can lead to variations in the resulting crystal phases and their distribution. For instance, in a synthesis using a potassium carbonate precursor, ultrasonication produced a single-phase product, whereas microwave irradiation at 80°C resulted in a mixed-phase system of two different this compound structures in a 3:2 ratio. acs.org

Concentration and Additives: The concentration of reactants is a fundamental parameter that controls the supersaturation of the solution, thereby influencing nucleation and growth rates. mdpi.com The use of additives like surfactants or polymers can control morphology by selectively adsorbing to certain crystal faces, inhibiting growth in specific directions and promoting desired shapes. researchgate.netacs.org For example, ethylenediamine has been used as a surfactant to control the morphology and particle size of lead carbonate hydroxide nanostructures. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Hydrocerussite) | 166835 |

| Lead(II) nitrate | 14825 |

| Lead(II) acetate | 10475 |

| Sodium carbonate | 10340 |

| Potassium carbonate | 11430 |

| Ammonium carbonate | 11108 |

| Sodium bicarbonate | 516892 |

| Tetraethylene glycol (TEG) | 8113 |

| Ethylenediamine | 3301 |

| Hexamethylenetetramine (HMT) | 4101 |

| Cerussite (Lead carbonate) | 11258 |

| Abellaite | 57372990 |

Crystallography and Structural Elucidation of Basic Lead Carbonate Phases

Crystal Structures of Hydrocerussite and Other Basic Lead Carbonate Phases

This compound, known since antiquity as the pigment "white lead," is predominantly composed of hydrocerussite, with the chemical formula Pb₃(CO₃)₂(OH)₂. researchgate.net Its synthetic analogue is 2PbCO₃·Pb(OH)₂. researchgate.netnih.gov Hydrocerussite and other this compound phases exhibit complex crystal structures that have been the subject of extensive research.

The crystal structure of hydrocerussite has been determined from single crystals, revealing a space group of R-3m, with lattice parameters a = 5.2465(6) Å and c = 23.702(3) Å. mindat.org Other studies have reported slightly different lattice parameters and space groups, reflecting the complexity and potential for variation within this mineral group. webmineral.comugr.es For instance, one study reported a trigonal crystal system with a P 31m space group and cell dimensions of a = 5.24 Å and c = 23.74 Å. webmineral.com Another investigation of hydrothermally prepared this compound reported a hexagonal crystal system. acs.org

The coordination environment of the lead atoms is a key feature of the hydrocerussite structure. The Pb1 site has a strongly distorted coordination due to the stereochemically active lone pair of electrons, while the Pb2 site has a more symmetrical coordination. researchgate.net

Table 1: Crystallographic Data for Hydrocerussite

| Crystal System | Space Group | a (Å) | c (Å) | Reference |

| Trigonal | R-3m | 5.2465(6) | 23.702(3) | mindat.org |

| Trigonal | P 31m | 5.24 | 23.74 | webmineral.com |

| Rhombohedral | R3m | 5.25 | 23.70 | ugr.es |

| Hexagonal | P6₃mc, P6₃cm, P6c2 | 9.09 | 24.9 | acs.org |

Polymorphism and Structural Relationships within this compound Systems

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in carbonate minerals, such as the calcite, aragonite, and vaterite forms of calcium carbonate. wikipedia.org In the realm of basic lead carbonates, a variety of structurally and compositionally related phases exist beyond hydrocerussite, forming a complex family of minerals and synthetic compounds. nih.gov These phases are often modular in nature, built from similar structural units. nih.gov

A key structural feature common to these phases is the presence of electroneutral [PbCO₃]⁰ cerussite-type layers. nih.govresearchgate.net The diversity within this family arises from the different types of sheets that can be interleaved between these cerussite-type layers. nih.govresearchgate.net This modularity gives rise to a range of minerals, including plumbonacrite (Pb₅(CO₃)₃(OH)₂), abellaite (NaPb₂(CO₃)₂(OH)), and somersetite (Pb₈O(OH)₄(CO₃)₅). cambridge.orgrruff.info

For example, the structure of abellaite involves [Na(OH)]⁰ sheets sandwiched between two [PbCO₃]⁰ sheets, forming a [NaPb₂(OH)(CO₃)₂]⁰ block. cambridge.org Somersetite exhibits an even more complex structure, with an alternation of plumbonacrite-type [Pb₅O(OH)₂(CO₃)₃]⁰ and hydrocerussite-type [Pb₃(OH)₂ (CO₃)₂]⁰ blocks. rruff.info These blocks are separated by the stereochemically active lone electron pairs on the Pb²⁺ cations. rruff.info

The relationships between these phases can be understood as a merotype or plesiotype family of modular structures. nih.gov Hydrocerussite, abellaite, and another related mineral, grootfonteinite, can be considered a merotype family. nih.gov The broader family of hydrocerussite-related phases, with their more complex structural architectures, can be described as a plesiotype family. nih.gov The potential for different stacking arrangements of these electroneutral sheets suggests that other, as yet undiscovered, minerals in this family may exist. rruff.info

The crystal structures of hydrocerussite and its related compounds are governed by a set of fundamental structural principles. A defining feature is their modular nature, which is based on the stacking of distinct, electroneutral layers or sheets. nih.govresearchgate.net

The cornerstone of these structures is the [PbCO₃]⁰ cerussite-type sheet. nih.govresearchgate.net The arrangement and orientation of the carbonate (CO₃) groups within these sheets are crucial. In cerussite, the CO₃ triangles are inclined at an angle of about 25° to the plane of the sheet, whereas in hydrocerussite, they lie within the plane. researchgate.net

The variety of hydrocerussite-related compounds stems from the diverse types of sheets that can be inserted between the fundamental [PbCO₃]⁰ layers. nih.govresearchgate.net These interleaved sheets can have different compositions, such as the [Pb(OH)₂]⁰ lead hydroxide (B78521) sheet in hydrocerussite, the [Na(OH)]⁰ sheet in abellaite, or even more complex arrangements. researchgate.netcambridge.org

The cohesion of the entire framework in these layered structures is often maintained by weak Pb-O bonds between the blocks. cambridge.orgrruff.info This layered nature is directly reflected in the physical properties of these minerals, such as the lamellar habit of their crystals and their perfect cleavage. cambridge.org The entire family of hydrocerussite-related phases can be considered a plesiotype family of modular structures, highlighting the systematic way in which these complex structures are built up from simpler, recurring modules. nih.gov

Mechanisms of this compound Crystal Growth and Morphological Development

The growth of this compound crystals and the development of their specific shapes, or morphologies, are intricate processes influenced by a combination of factors. These include the chemical environment, kinetic controls, and interfacial phenomena.

Supersaturation, the state where a solution contains more of a dissolved substance than can be dissolved by the solvent, is a primary driving force for crystallization. ugr.esresearchgate.net In the case of basic lead carbonates, high supersaturation conditions generally lead to high growth rates. ugr.esresearchgate.net This can result in the formation of specific crystal morphologies, such as skeletal forms composed of cyclically twinned crystals of cerussite, which have been observed in gel-growth experiments. ugr.esresearchgate.net

The rate of crystal growth is a complex process involving two main stages: the transport of material from the bulk medium to the crystal surface and the subsequent attachment of these species onto the surface. ugr.es Kinetic factors, particularly supersaturation, often determine which of these stages is the rate-limiting step and, consequently, the growth mechanism and the final crystal morphology. ugr.es

For example, under high supersaturation, the activation energy for cluster nucleation decreases, leading to an increased nucleation rate relative to the growth rate. ugr.es This can result in the formation of micro-sized crystals. ugr.es In some instances, precipitation may follow the Ostwald rule of stages, where a less stable form crystallizes first before transforming into a more stable phase. ugr.es

The morphology of the resulting crystals can be quite diverse. Hydrocerussite often forms tabular hexagonal crystals. ugr.es However, the growth conditions can lead to other forms. For instance, in gel media, pseudo-cubic morphologies of cerussite have been observed, which are formed by the aggregation of one-micron-sized particles. ugr.esresearchgate.net The growth can also be diffusion-controlled, leading to elongated or acicular (needle-like) morphologies. ugr.es

The interface between the growing crystal and the surrounding solution is a critical region where the fundamental processes of crystallization occur. chemrxiv.orgpnas.org The phenomena at this solid-liquid interface play a crucial role in determining the final crystal structure and morphology.

Crystallization at an interface can be initiated by heterogeneous nucleation, where the new phase forms on a foreign surface, or by the formation of a crystalline wetting layer, a phenomenon known as prefreezing. pnas.org In the context of lead carbonate crystallization on a substrate, such as calcium carbonate, the process involves a series of physicochemical events at the interface, including dissolution of the substrate, sorption of lead ions, and the subsequent nucleation and growth of lead carbonate phases. ucm.es

In-situ atomic force microscopy (AFM) studies have provided direct observation of these interfacial processes. ucm.es For example, the interaction of lead-containing solutions with calcite surfaces shows initial dissolution of the calcite, followed by the heterogeneous nucleation of lead carbonate phases within the resulting etch pits and at the edges of microsteps on the surface. ucm.es These initial nuclei then grow into larger lead carbonate crystals and aggregates. ucm.es

Role of Supersaturation and Kinetic Controls on this compound Morphology

Advanced Crystallographic Analysis of this compound Materials

Advanced analytical techniques are crucial for the detailed characterization of the complex crystal structures of this compound materials. These methods provide insights into atomic arrangements, phase identification, and crystallite size.

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify the crystalline phases present in a sample by comparing the diffraction pattern to known standards in crystallographic databases. acs.org It has been used to identify various lead(II) carbonate phases, including cerussite, hydrocerussite, and the less common abellaite and its potassium analog. acs.org Beyond phase identification, PXRD data can be used to determine the weight distribution of different phases in a mixed-phase sample using methods like the Whole Powder Pattern Fitting (WPPF) or Relative Intensity Ratio (RIR) method. acs.org The Scherrer equation can be applied to the peak widths in the diffraction pattern to estimate the size of the nanocrystallites. acs.org

Single-crystal X-ray diffraction provides the most detailed information about the crystal structure, allowing for the precise determination of atomic coordinates, bond lengths, and bond angles. iucr.orgarizona.edu This technique has been instrumental in solving the crystal structures of synthetic basic lead carbonates like Pb₃O₂(CO₃) and NaPb₂(OH)(CO₃)₂. cambridge.orgarizona.edu For these analyses, single crystals are mounted on a diffractometer, and a large dataset of diffraction intensities is collected. arizona.edu The structure is then solved using methods such as direct methods and refined to achieve the best fit between the calculated and observed diffraction data. cambridge.orgarizona.edu

In addition to X-ray diffraction, other techniques contribute to a comprehensive understanding of these materials. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present, such as the carbonate and hydroxyl groups in basic lead carbonates. researchgate.netacs.org The positions and shapes of the absorption bands in the FTIR spectrum are characteristic of specific phases and can be used to distinguish between different minerals like hydrocerussite and cerussite. researchgate.net Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information about the molecular vibrations and lattice modes within the crystal structure. ugr.es

Advanced Spectroscopic and Analytical Characterization of Basic Lead Carbonate

X-ray Diffraction (XRD) for Basic Lead Carbonate Phase Identification and Microstructural Analysis

X-ray diffraction (XRD) is a fundamental, non-destructive technique for the characterization of crystalline materials like this compound. mdpi.commalvernpanalytical.com It provides a unique "fingerprint" for each crystalline phase, allowing for unambiguous phase identification by comparing the experimental diffraction pattern to reference databases. malvernpanalytical.comacs.org

Key applications of XRD in the analysis of this compound include:

Phase Identification and Quantification : XRD is instrumental in distinguishing between different forms of lead carbonate, such as hydrocerussite (2PbCO₃·Pb(OH)₂) and cerussite (PbCO₃), as well as other related lead compounds. researchgate.net The technique can identify the constituent phases in a mixture and, through methods like Rietveld refinement, can quantify their relative proportions. mdpi.com

Crystal Structure Determination : XRD provides detailed information about the arrangement of atoms within the crystal lattice, including lattice parameters and unit cell dimensions. mdpi.com For instance, studies have used XRD to determine the hexagonal lattice of hydrocerussite. researchgate.net

Microstructural Analysis : Beyond phase identification, XRD can reveal details about the microstructure of the material. This includes the size of the crystallites, the presence of lattice strain, and preferred orientation of the crystals (texture). malvernpanalytical.commdpi.com These parameters can be influenced by the synthesis method and can affect the material's physical properties. For example, poorly crystalline hydrocerussite has been identified in samples produced via certain methods. researchgate.net

It is important to note that XRD is primarily sensitive to materials with long-range crystallographic order. Amorphous components within a sample will not produce sharp diffraction peaks, which can be a limitation of the technique. acs.org

Vibrational Spectroscopy (FTIR and Raman) for this compound Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary insights into the molecular structure and bonding within this compound. nih.govresearchgate.net These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment, bond strength, and symmetry. acs.org

FTIR Spectroscopy is based on the absorption of infrared radiation by a molecule, exciting its vibrational modes. acs.org For this compound (hydrocerussite), characteristic FTIR absorption bands include:

A sharp peak around 3535-3540 cm⁻¹ corresponding to the stretching mode of the hydroxyl (OH) groups.

Strong absorptions in the 1400-1500 cm⁻¹ region due to the asymmetric stretching of the carbonate (CO₃²⁻) ions.

A peak around 1045-1050 cm⁻¹ attributed to the symmetric stretching of the carbonate ions.

Bands in the 680-690 cm⁻¹ range related to the bending modes of the carbonate ions. researchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a sample. acs.org Key Raman shifts for hydrocerussite are typically observed at:

A very strong peak around 1050 cm⁻¹, which corresponds to the symmetric stretching mode of the carbonate group.

Other weaker bands related to lattice modes and other vibrations of the carbonate and hydroxyl groups. researchgate.net

The combination of FTIR and Raman spectroscopy is powerful because their selection rules are different. acs.org Some vibrational modes may be active in one technique but not the other, providing a more complete picture of the molecular structure. For instance, in molecules with a center of symmetry, Raman active modes are often IR inactive, and vice versa. acs.org These techniques are invaluable for confirming the presence of this compound and for studying its chemical transformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific atomic nuclei. libretexts.orgresearchgate.net It is particularly useful for distinguishing between different phases and for characterizing the local structure, even in disordered or amorphous materials. researchgate.net

For the study of this compound, solid-state ²⁰⁷Pb and ¹³C NMR are particularly relevant:

²⁰⁷Pb NMR : This technique directly probes the lead atoms, providing information about their local coordination environment. nsf.gov The chemical shift and other NMR parameters are sensitive to the number and type of neighboring atoms. Studies have shown that the ²⁰⁷Pb NMR spectrum of this compound (lead white) exhibits a single lead species under typical experimental conditions. nsf.gov This is consistent with the crystal structure, which shows layers of lead hydroxide (B78521) and lead carbonate. nsf.gov The chemical shifts observed for lead white are distinct from those of other lead compounds, such as lead carboxylates, making ²⁰⁷Pb NMR a valuable tool for identifying different lead species in a mixture. nsf.gov

¹³C NMR : This technique provides information about the carbonate groups in the structure. researchgate.net The chemical shift of the ¹³C nucleus is influenced by its local environment, allowing for the differentiation of carbonate groups in different crystallographic sites or phases.

NMR does not rely on long-range order, making it suitable for analyzing both crystalline and amorphous materials. mdpi.com Its sensitivity to the local atomic environment makes it an excellent tool for studying subtle structural variations and the interactions between different components in a sample. mdpi.com

Electron Microscopy (SEM and TEM) for this compound Microscopic Morphology and Compositional Mapping

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the microscopic morphology and determining the elemental composition of this compound at high resolution. measurlabs.com

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of the surface topography of a sample. carleton.edumdpi.com A focused beam of electrons is scanned across the surface, and the resulting signals—primarily secondary electrons—are used to create an image. carleton.edu This allows for the detailed examination of the size, shape, and texture of this compound particles. SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental analysis of the sample. carleton.edumdpi.com By collecting the characteristic X-rays emitted from the sample as it is scanned by the electron beam, a compositional map can be generated, showing the distribution of lead, carbon, and oxygen.

Transmission Electron Microscopy (TEM) : TEM operates by transmitting a beam of electrons through an ultrathin sample. thermofisher.com This technique provides much higher resolution than SEM, allowing for the visualization of the internal structure of the material, including its crystal lattice. measurlabs.comthermofisher.com Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from very small areas of the sample, providing information about the crystal structure and orientation. measurlabs.com

Together, SEM and TEM offer a comprehensive view of this compound, from its macroscopic particle morphology down to its atomic-level crystal structure. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence (XRF) for this compound Elemental and Local Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence (XRF) are powerful, element-specific techniques that provide information on the elemental composition and local electronic and geometric structure of materials. berstructuralbioportal.orgepj-conferences.org

X-ray Fluorescence (XRF) : XRF is a non-destructive analytical technique used to determine the elemental composition of a material. epj-conferences.org When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, causing them to emit secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present in the sample. XRF is a valuable tool for confirming the presence of lead in a sample containing this compound.

X-ray Absorption Spectroscopy (XAS) : XAS is a technique that provides detailed information about the local atomic and electronic structure of a specific element in a material. researchgate.netunivie.ac.at The technique involves measuring the absorption of X-rays as a function of energy around an absorption edge of a particular element. The XAS spectrum is divided into two regions:

X-ray Absorption Near Edge Structure (XANES) : This region provides information about the oxidation state and coordination geometry of the absorbing atom. univie.ac.at

Extended X-ray Absorption Fine Structure (EXAFS) : This region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. univie.ac.at

For this compound, XAS at the lead L-edge can provide precise information on the local environment of the lead atoms, complementing the data obtained from XRD and NMR. berstructuralbioportal.org

Thermal Analysis Techniques (TGA/DTA) for this compound Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as it is heated. slideshare.netabo.fi These methods are particularly useful for investigating the decomposition pathways of this compound.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time. slideshare.netscribd.com As this compound is heated, it decomposes, leading to a loss of mass due to the release of water and carbon dioxide. The TGA curve provides information about the temperatures at which these decomposition steps occur and the amount of mass lost at each step.

Differential Thermal Analysis (DTA) : DTA measures the temperature difference between a sample and an inert reference material as they are both subjected to the same heating program. slideshare.net This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) processes, such as phase transitions and chemical reactions.

Studies on the thermal decomposition of this compound (2PbCO₃·Pb(OH)₂) in air have shown a multi-step process. rsc.org The decomposition involves the formation of several intermediate lead oxycarbonates before the final product, lead(II) oxide (PbO), is formed. rsc.org The exact decomposition pathway and the temperatures at which different intermediates are formed can be influenced by factors such as the heating rate and the atmosphere (e.g., air, nitrogen, oxygen). scribd.comrsc.org

Typical Decomposition Steps of this compound in Air:

| Temperature Range (°C) | Mass Loss | Process |

|---|---|---|

| ~250-350 | ~2.3% | Loss of water (dehydroxylation) |

| ~350-450 | ~11.4% | Loss of carbon dioxide, formation of lead oxycarbonates |

Note: The exact temperatures and mass losses can vary depending on experimental conditions.

Isotopic Analysis in this compound Research: Provenance and Chronometric Applications

Isotopic analysis is a powerful tool used to determine the origin (provenance) of materials and can also have chronometric applications. solubilityofthings.com For this compound, the analysis of lead (Pb), carbon (C), and oxygen (O) isotopes provides valuable information.

Lead (Pb) Isotope Analysis : The isotopic composition of lead (the relative abundances of ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb) varies depending on the geological origin of the lead ore. researchgate.net This isotopic "fingerprint" is retained in the this compound produced from that ore. By comparing the lead isotope ratios of a this compound sample to those of known lead ore deposits, it is possible to trace the geographical source of the lead. researchgate.netradiocarbon.com This has been widely applied in archaeology to study ancient trade routes and the provenance of artifacts containing lead-based pigments. zenodo.org

Carbon (¹³C) and Oxygen (¹⁸O) Isotope Analysis : The isotopic composition of carbon and oxygen in the carbonate component of this compound can provide insights into the conditions under which it was formed. h-expertise-services.com

The δ¹³C value can reflect the source of the carbon dioxide used in the carbonation process.

The δ¹⁸O value can be related to the isotopic composition of the water and the temperature during its formation.

These isotopic techniques, particularly lead isotope analysis, are crucial for provenance studies, helping to reconstruct historical technological processes and economic networks. solubilityofthings.com

Lead Isotope Ratio Analysis for this compound Source Tracing

Lead isotope ratio analysis is a powerful technique for determining the geographic origin, or provenance, of the lead used in the manufacture of this compound. rsc.orgresearchgate.net This method is founded on the natural variations in the isotopic composition of lead from different geological deposits. Lead possesses four stable isotopes: 204Pb, 206Pb, 207Pb, and 208Pb. Of these, 204Pb is non-radiogenic, while 206Pb, 207Pb, and 208Pb are the final, stable products of the radioactive decay chains of uranium (238U and 235U) and thorium (232Th), respectively. rsc.orgresearchgate.net The precise ratios of these isotopes in a given lead ore are a unique "fingerprint" of the mine from which it was extracted. art-cons.com

Crucially for the study of cultural heritage, these characteristic isotopic ratios are not significantly altered during the smelting of lead ore into metallic lead or the subsequent chemical processes that convert the metal into this compound pigment. art-cons.com This allows researchers to trace the pigment in an artifact, such as a painting, back to the raw material's source. art-cons.comacs.org The analysis has been widely applied in archaeology and art history to authenticate objects and to reconstruct historical trade routes. researchgate.netiaa.org.il

Research has demonstrated the ability of lead isotope analysis to distinguish between broad geographic sources, such as northern and southern European lead. researchgate.netart-cons.com For instance, studies have successfully differentiated lead white pigments originating from Italy, the Netherlands, and Great Britain based on their isotopic signatures. art-cons.comupi.com

A notable application of this technique is in the study of 17th-century Dutch paintings. Research on 77 paintings by 27 Dutch artists revealed significant shifts in the isotopic composition of lead white over time. upi.comresearchgate.net These changes in the lead supply have been correlated with major historical and socioeconomic events, such as the English Civil War and the Anglo-Dutch Wars, which disrupted established trade networks and necessitated the use of lead from different sources. upi.comresearchgate.net

The following table presents typical lead isotope ratio ranges found in lead white from European paintings of the 17th to 20th centuries, illustrating how these values can constrain the geographical origin of the lead ore. rsc.org

| Isotope Ratio | Typical Range | Significance |

|---|---|---|

| 206Pb/204Pb | 18.37–18.48 | These values are consistent with lead ores from various European deposits used during this period. Specific clusters within this range can point to more localized sources, such as those in Great Britain or Germany. rsc.orgart-cons.com |

| 207Pb/204Pb | 15.61–15.67 |

By comparing the isotopic signature of a lead white sample against a database of known lead ore deposits, researchers can make strong inferences about its provenance. researchgate.netehu.eus This has proven invaluable in authentication studies. For example, analysis of the lead white in Vermeer's "Saint Praxedis" provided compelling evidence that the pigment was made in Holland and, upon comparison with another of his works, suggested both were created from the same batch of pigment. rsc.org

Radiocarbon Dating of Carbonate Anions in this compound

Radiocarbon dating, a method traditionally applied to organic materials, has been innovatively extended to the inorganic compound this compound. researchgate.netpnas.orgnih.gov This breakthrough allows for the absolute dating of the pigment itself, providing a powerful tool for authenticating artworks and understanding historical pigment production techniques. nih.govheia-fr.ch The viability of this method hinges on the manufacturing process of lead white, particularly the traditional "Stack" process used from antiquity until the 20th century. acs.orgresearchgate.net

In the Stack process, metallic lead is corroded over several weeks by the combined action of acetic acid, water vapor, oxygen, and carbon dioxide. acs.org The carbon dioxide was historically supplied by the fermentation of organic materials, such as horse manure or tanbark, in which the lead pots were embedded. nih.govresearchgate.net This process incorporates atmospheric carbon—including its natural, radioactive isotope ¹⁴C—into the crystal lattice of the newly formed this compound (2PbCO₃·Pb(OH)₂). rsc.orgpnas.org The entrapped ¹⁴C begins to decay at a known rate, acting as a "clock" that records the time of the pigment's manufacture. cambridge.org

The ¹⁴C signature provides information on both the age and the method of production. rsc.org

Traditional Stack Process: Pigments made this way will have a ¹⁴C concentration corresponding to the atmosphere at the time of their creation. rsc.orgcambridge.org

Modern Industrial Processes: From the 19th century onwards, some industrial methods began using carbon dioxide derived from the combustion of fossil fuels (e.g., coke). researchgate.netresearchgate.net Since fossil fuels are devoid of ¹⁴C, lead white produced with this "dead" carbon will yield a radiocarbon date that is thousands of years old, making it easily distinguishable from traditionally made pigments. pnas.orgcambridge.org

Post-1950s "Bomb Carbon": The atmospheric nuclear weapons tests in the mid-20th century nearly doubled the concentration of atmospheric ¹⁴C. The presence of this "bomb carbon" in a pigment provides definitive proof that it was manufactured after 1950, a crucial indicator for exposing modern forgeries of older artworks. pnas.org

A significant challenge in dating lead white is potential contamination from other carbon-bearing materials in a paint sample. acs.org This includes geologically ancient (¹⁴C-free) carbonate extenders like calcite (calcium carbonate) or interference from the organic paint binder (e.g., linseed oil). acs.orgnih.gov Researchers have developed sophisticated preparation methods to isolate the carbon from the lead carbonate. A common and effective technique is stepped thermal decomposition. This compound decomposes and releases its CO₂ at a relatively low temperature (around 300–350 °C), whereas calcite requires much higher temperatures (above 700 °C). researchgate.netnih.gov This allows for the selective collection of the CO₂ from the lead white. To eliminate interference from the binder, a solvent extraction step is often performed prior to heating. nih.govnih.gov

The following table shows results from a study that successfully applied radiocarbon dating to ancient cosmetics containing lead carbonates, demonstrating the ability to obtain absolute dates from these inorganic materials.

| Sample ID | Main Compound | pMC (percent Modern Carbon) | Resulting Calibrated Age (BC) |

|---|---|---|---|

| E 22326 | Cerussite | 66.79 ± 0.19 | 1611–1439 |

This analytical approach has been successfully applied to date lead white in numerous artworks, including oil paintings and polychrome sculptures, confirming proposed chronologies or, in some cases, revising them. rsc.orgnih.gov The direct dating of the inorganic pigment provides a new, powerful line of evidence in the technical study and authentication of cultural heritage. nih.gov

Chemical Reactivity and Transformation Pathways of Basic Lead Carbonate

Dissolution Kinetics and Mechanisms of Basic Lead Carbonate in Aqueous Systems

The dissolution of this compound (hydrocerussite) in water is a complex process influenced by several factors, including the chemical composition of the water. This section explores these factors and the underlying mechanisms of dissolution.

Influence of Solution pH and Dissolved Inorganic Carbon on this compound Dissolution

The pH of the water and the concentration of dissolved inorganic carbon (DIC) are critical in determining the rate and extent of this compound dissolution. Research indicates that in acidic conditions, typically at pH values below 7, the solubility of lead compounds increases, leading to higher concentrations of dissolved lead. patsnap.com Conversely, in alkaline conditions (higher pH), lead tends to form insoluble compounds like lead hydroxide (B78521) or lead carbonate, which precipitate out of the solution, reducing the dissolved lead concentration. patsnap.com

However, some studies have found that within a pH range of 7.0 to 9.5, the dissolution of hydrocerussite is not significantly impacted by pH alone. researchgate.netscirp.orgscirp.org In these cases, the presence of DIC, or alkalinity, plays a more dominant role. Higher alkalinity, through the formation of insoluble lead-carbonate complexes, can mitigate the effect of lower pH and slow down the kinetics of lead dissolution. scirp.org The interplay between pH and DIC is complex; at high pH and high DIC conditions, increasing temperature has been shown to increase dissolved lead. uwo.canih.govtandfonline.com For instance, at 40°C, total dissolved lead concentrations increased with DIC across a pH range of 6.5 and higher. tandfonline.com

The dissolution rate constant of hydrocerussite has been observed to generally increase with increasing pH and DIC. uwo.ca Specifically, equilibrium total dissolved lead concentrations were found to be highest at pH 7.5 and 10, and lowest at pH 9. uwo.ca The presence of DIC generally stabilizes lead carbonate phases, thereby reducing the levels of dissolved lead. uwo.ca However, the benefits of DIC addition may be limited, and there might be an optimal DIC concentration for minimizing dissolved lead. uwo.ca

Effects of Temperature and Water Chemistry on this compound Solubility and Dissolution Rates

Temperature is a significant factor influencing the solubility and dissolution rates of this compound. Generally, an increase in temperature leads to greater dissolution of lead carbonate solids, particularly in water with high pH and high concentrations of dissolved inorganic carbon. uwo.canih.gov Conversely, lower temperatures have been shown to significantly decrease lead dissolution. scirp.orgscirp.org For example, one study noted an average dissolved lead concentration of 75 µg/L at 20°C compared to 50 µg/L at 5°C. researchgate.netscirp.org

The effect of temperature can also be influenced by the alkalinity of the water. Hydrocerussite was consistently more soluble at low alkalinity, regardless of the temperature. researchgate.netscirp.org With moderate alkalinity, the results were mixed: at 20°C, hydrocerussite was more soluble than cerussite, while at 5°C, cerussite was more soluble. researchgate.netscirp.org This suggests that distribution systems containing cerussite might experience higher than expected lead dissolution during colder periods. scirp.org

Temperature also influences the transformation between different lead carbonate species. It has been observed to affect the pH at which the dominant solid phase switches from hydrocerussite to cerussite. uwo.canih.govtandfonline.com This transition is significant as hydrocerussite is generally more stable than cerussite at the moderate to high pH levels typical of drinking water. uwo.ca The presence of other chemicals, such as orthophosphate, which is used as a corrosion inhibitor, is also affected by temperature. Orthophosphate was found to be more effective at reducing dissolved lead concentrations at lower temperatures. uwo.ca

The following interactive table summarizes the final dissolved lead concentrations from hydrocerussite under different conditions after 45 days, based on data from a study by Mohammadzadeh et al. (2015). researchgate.net

| Temperature (°C) | pH | Alkalinity | Final Dissolved Lead (µg/L) |

|---|---|---|---|

| 20 | 7.0 | Moderate | 72.50 ± 1.09 |

| 20 | 8.0 | Moderate | 72.73 ± 0.25 |

| 20 | 9.5 | Moderate | 80.52 ± 2.04 |

| 5 | 7.0 | Moderate | 53.57 ± 25.67 |

| 5 | 8.0 | Moderate | 52.03 ± 0.49 |

| 5 | 9.5 | Moderate | 70.90 ± 5.70 |

| 20 | 8.0 | Low | 96.01 ± 2.16 |

| 5 | 8.0 | Low | 62.07 ± 18.86 |

Mechanistic Insights into this compound Surface Reactions during Dissolution

The dissolution of this compound involves complex reactions at the mineral's surface. The process is understood to be controlled by surface chemistry, particularly the formation of surface complexes. acs.orgmdpi.com A surface complexation model suggests the formation of various species at the surface, including >CO3H⁰, >CO3⁻, >CO3Me⁺, >MeOH⁰, >MeO⁻, >MeOH2⁺, >MeHCO3⁰, and >MeCO3⁻. acs.org The dissolution kinetics are influenced by the rate-controlling protonated carbonate surface groups in acidic solutions and hydrated metal groups in neutral to alkaline solutions. acs.org

Studies have shown that the dissolution of lead from paint containing this compound is slower than from the pure compound, indicating that the paint matrix inhibits the release. ascelibrary.org At neutral to high pH, while the dissolved lead concentration is low, the paint binder can be destroyed, leading to the release of colloidal lead pigment particles. ascelibrary.org

In the presence of certain ions, the dissolution mechanism can be altered. For instance, in solutions containing divalent lead ions, the surface morphology of carbonate minerals like dolomite (B100054) can be changed, exhibiting curved dissolution steps. researchgate.net The adsorption of Pb²⁺ onto active sites on the carbonate surface can inhibit the dissolution process. researchgate.netnih.gov This inhibition is attributed to the blocking of step movement by the adsorbed cations and an increase in the rate of the reverse reaction during dissolution. nih.gov Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) have confirmed that the adsorption of lead occurs simultaneously with dissolution at the initial stages of interaction. ucm.es

Solid-State Transformations and Phase Interconversions of this compound

This compound can undergo transformations in its solid state, either through thermal decomposition or by chemical and environmental influences. These transformations lead to the formation of different lead compounds with varying properties.

Thermal Decomposition Pathways of this compound and Derivative Oxides

The thermal decomposition of basic lead(II) carbonate (2PbCO₃·Pb(OH)₂) in the air involves a series of steps, leading to the formation of various intermediate compounds and finally lead oxides. capes.gov.brrsc.org Studies combining thermoanalytical methods, X-ray diffraction, and Raman spectroscopy have identified new intermediate compounds such as 4PbCO₃·3PbO and PbCO₃, in addition to previously known ones like 2PbCO₃·PbO, PbCO₃·PbO, and PbCO₃·2PbO. capes.gov.brrsc.org

The decomposition process is sensitive to the atmosphere. In an oxygen-rich environment or in flowing air, the decomposition can lead to the formation of minium (Pb₃O₄). capes.gov.brrsc.org The final product of the decomposition is typically lead(II) oxide (PbO), which can undergo a phase transition from a tetragonal to an orthorhombic structure. capes.gov.br The decomposition of the simpler lead carbonate (PbCO₃) occurs in three stages, forming PbO·PbCO₃, 2PbO·PbCO₃, and finally PbO as the temperature increases. capes.gov.br

The following table provides a summary of the decomposition products of this compound in static air as identified by Ciomartan et al. capes.gov.br

| Starting Material | Intermediate Compounds | Final Product (in air) |

|---|---|---|

| 2PbCO₃·Pb(OH)₂ | 4PbCO₃·3PbO, PbCO₃, 2PbCO₃·PbO, PbCO₃·PbO, PbCO₃·2PbO | PbO (with tetragonal-to-orthorhombic phase transition) |

| 2PbCO₃·Pb(OH)₂ | Not specified | Pb₃O₄ (in oxygen or flowing air) |

Environmental and Chemically Induced Phase Transitions in this compound Systems

This compound can undergo phase transitions due to environmental factors and chemical reactions. For instance, in humid and alkaline environments, lead monoxides (litharge and massicot) can readily undergo carbonation to form cerussite (PbCO₃), hydrocerussite (2PbCO₃·Pb(OH)₂), or plumbonacrite (Pb₅O(OH)₃(CO₃)₃). lrmh.fr The transformation of orthorhombic PbO to tetragonal PbO can be induced by treatment with water, during which a precipitate of this compound is formed. mst.edu

In the context of drinking water distribution systems, the presence of disinfectants like free chlorine can induce phase transitions. The high oxidation-reduction potential provided by chlorine can lead to the transformation of lead(II) carbonate phases into less soluble lead(IV) phases like plattnerite (PbO₂). uwo.ca Conversely, a switch to disinfectants with lower oxidation-reduction potential, such as chloramines, can destabilize lead(IV) oxides and potentially transform them back into lead(II) carbonates. uwo.ca The oxidation of hydrocerussite by chlorine has been observed to proceed through a transient phase of cerussite formation before the formation of β-PbO₂. researchgate.net

Furthermore, microbial activity has been implicated in the transformation of lead compounds. For example, the darkening of red lead (minium) in some historical paintings has been attributed to its oxidation to plattnerite by microbes, with this compound being a transformation product in some cases. lrmh.fr

The table below lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

|---|---|

| This compound (Hydrocerussite) | 16689 |

| Lead(II) carbonate (Cerussite) | 11727 |

| Lead(II) oxide (Litharge/Massicot) | 14827 |

| Lead(IV) oxide (Plattnerite) | 159436 |

| Minium (Red Lead) | 14828 |

| Plumbonacrite | 16212154 |

| Orthophosphate | 1004 |

| Chlorine | 24526 |

| Chloramine | 25433 |

Interfacial Reactivity of this compound with Organic and Inorganic Species

The reactivity of this compound at its surface is a critical factor in its environmental transformation and its interaction with various materials. The Pb²⁺ cation is known to be a polarizable soft acid, which allows it to form stable complexes with a variety of ligands. umbc.edu This section explores the interfacial reactions of this compound with both organic and inorganic chemical species.

Reactions of this compound with Organic Ligands and Formation of Organo-Lead Compounds

This compound exhibits significant reactivity towards certain organic ligands, particularly those containing carboxylate groups, such as fatty acids. This reactivity leads to the formation of organo-lead compounds, primarily lead soaps (metal carboxylates).

Historically, this compound (white lead) was a common pigment in oil paints. Its reaction with the fatty acids present in drying oils (like linseed oil) is a well-documented phenomenon. culturalheritage.orgculturalheritage.org This process, sometimes referred to as "sweetening," was even encouraged by artists to neutralize free fatty acids that could cause the oil to become rancid. culturalheritage.org The reaction involves the this compound acting as a base to precipitate fatty acid salts. culturalheritage.org

The primary saturated fatty acids in drying oils that react with this compound are palmitic acid and stearic acid. culturalheritage.org The resulting lead soaps, such as lead palmitate and lead stearate, can form translucent inclusions within the paint film. culturalheritage.org These reactions are not limited to this compound; other lead pigments like red lead and lead-tin yellow also form lead soaps, though the reaction with this compound is noted to be slower. culturalheritage.orgsi.edu The formation of these lead soaps can immobilize the fatty acids, preventing them from migrating to the paint surface. culturalheritage.org

Beyond fatty acids, the divalent lead ion (Pb²⁺), the active component in this compound's reactivity, has a strong affinity for electron-rich ligands found in various organic compounds, including amino acids and humic acids. nih.govchemsupply.com.auechemi.comalfachemic.com This suggests a broader range of potential reactions with organic matter in different environments, although the formation of lead soaps from fatty acids is the most extensively studied interaction. It's important to note that the term "organo-lead" in this context primarily refers to these lead-carboxylate salts, not compounds with direct lead-carbon covalent bonds like tetraethyllead, which are formed through different chemical pathways. inchem.orgwikipedia.org

Table 1: Reactions of this compound with Organic Ligands

| Organic Ligand | Reactant | Key Product(s) | Significance/Context | Source(s) |

|---|---|---|---|---|

| Fatty Acids (e.g., Palmitic acid, Stearic acid) | This compound | Lead soaps (Lead carboxylates) | Formation of inclusions in oil paintings, immobilization of fatty acids. | culturalheritage.orgculturalheritage.orgsi.edu |

| Amino Acids | Divalent lead (from lead compounds) | Lead-amino acid complexes | General affinity of Pb²⁺ for electron-rich organic ligands. | nih.govchemsupply.com.auechemi.comalfachemic.com |

| Humic Acids | Divalent lead (from lead compounds) | Lead-humic acid complexes | Environmental interaction with natural organic matter. | nih.govchemsupply.com.auechemi.comalfachemic.com |

| Acetic Acid | Lead Monoxide (to form a precursor salt) | Basic lead acetate (B1210297) | Intermediate step in some manufacturing processes for this compound. | google.com |

Interactions of this compound with Other Carbonate Systems

This compound's stability and transformation are influenced by its interaction with other carbonate minerals and aqueous carbonate species. These interactions are particularly relevant in environmental and geochemical contexts, where lead contamination in soils and water systems is a concern.

The interaction between lead-containing solutions and calcium carbonate minerals, such as calcite and aragonite, often results in the dissolution of the calcium carbonate and the subsequent precipitation of more stable lead carbonate phases like cerussite (PbCO₃) and hydrocerussite (2PbCO₃·Pb(OH)₂), the latter being a form of this compound. nih.govmdpi.comcopernicus.org This process is an effective mechanism for sequestering dissolved lead from water. researchgate.net The efficiency of lead removal can be very high, with studies showing over 99% lead adsorption on limestone and dolomite tailings. potopk.com.pl The process involves the release of carbonate ions from the dissolving calcite, which increases local pH and drives the precipitation of the less soluble lead carbonates. mdpi.com

Similarly, this compound interacts with dolomite (CaMg(CO₃)₂). Studies have shown that exposing dolomite to lead solutions leads to the adsorption of lead on the mineral surface and the formation of PbCO₃. mdpi.com This interaction can inhibit the dissolution of the dolomite itself. mdpi.com The sorption of lead onto dolomite surfaces can occur through the formation of inner-sphere surface complexes or, under conditions of higher lead concentration, through the precipitation of cerussite or hydrocerussite. researchgate.net

Table 2: Interactions of this compound and its Precursors with Other Carbonate Minerals

| Interacting System | Mechanism | Resulting Phase(s) | Key Factors | Source(s) |

|---|---|---|---|---|

| Pb²⁺ (aq) + Calcite (CaCO₃) | Dissolution-Precipitation | Cerussite (PbCO₃), Hydrocerussite (Pb₃(CO₃)₂(OH)₂) | pH, Pb²⁺ concentration, surface area | nih.govmdpi.comcopernicus.org |

| Pb²⁺ (aq) + Aragonite (CaCO₃) | Dissolution-Precipitation | Cerussite (PbCO₃), Hydrocerussite (Pb₃(CO₃)₂(OH)₂) | Crystal structure epitaxy influences reaction rate. | nih.govresearchgate.net |

| Pb²⁺ (aq) + Dolomite (CaMg(CO₃)₂) | Adsorption, Surface Precipitation | PbCO₃, Hydrocerussite | pH, Pb²⁺ concentration, formation of inner-sphere complexes. | potopk.com.plmdpi.comresearchgate.net |

| Hydrocerussite ↔ Cerussite | Transformation | Cerussite or Hydrocerussite | pH, Temperature, Aqueous carbonate concentration | scirp.orgresearchgate.net |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Hydrocerussite) | 14834 |

| Lead | 7439-92-1 |

| Lead(II) ion | 5352425 |

| Palmitic acid | 985 |

| Stearic acid | 5281 |

| Lead stearate | 14039 |

| Lead palmitate | 14591 |

| Amino acids | N/A (Class of compounds) |

| Humic acid | 464871 |

| Acetic acid | 176 |

| Basic lead acetate | 16685413 |

| Tetraethyllead | 6511 |

| Calcium carbonate | 516889 |

| Calcite | 516889 |

| Aragonite | 11727 |

| Cerussite (Lead carbonate) | 11727 |

| Dolomite | 1772 |

| Lead monoxide (Litharge) | 14827 |

| Red lead (Lead tetraoxide) | 16685153 |

| Lead-tin yellow | 16212513 |

| Carbon dioxide | 280 |

| Lead(II) acetate | 9317 |

| Lead nitrate | 10099-74-8 |

| Sodium carbonate | 10340 |

| Sodium bicarbonate | 516892 |

| Lead(II) chloride | 24590 |

Environmental Chemistry and Geochemical Dynamics of Basic Lead Carbonate

Natural Occurrence and Mineralogical Associations of Basic Lead Carbonate

This compound, with the chemical formula 2PbCO₃·Pb(OH)₂, occurs naturally as the mineral hydrocerussite. wikipedia.orgmindat.org Hydrocerussite is a secondary mineral, meaning it forms from the alteration of primary lead minerals. mindat.orgle-comptoir-geologique.com It is typically found in the oxidized zones of lead ore deposits. mindat.orgle-comptoir-geologique.com While cerussite (PbCO₃), the simple lead carbonate, is a common secondary mineral of lead, hydrocerussite is considered less common. mindat.orgbritannica.com

Hydrocerussite is frequently associated with other lead minerals. It often forms as a result of the chemical action of carbonated water on galena (lead sulfide (B99878), PbS), which is the most common primary ore of lead. britannica.comnih.gov During the oxidation process, galena can be coated with anglesite (lead sulfate (B86663), PbSO₄), which can then be replaced by cerussite and subsequently hydrocerussite. geoscienceworld.org

The mineral is also found in association with a variety of other secondary lead minerals. For instance, at the Frongoch Mine in Wales, hydrocerussite is found with susannite and caledonite. museum.wales In some locations in Scotland, it appears as encrustations on galena. le-comptoir-geologique.com It can also be found with calcite and mendipite. le-comptoir-geologique.com Other minerals related in composition or structure to hydrocerussite include plumbonacrite (3PbCO₃·Pb(OH)₂·PbO), shannonite (PbCO₃·PbO), abellaite (NaPb₂(OH)(CO₃)₂), and leadhillite (2PbCO₃·PbSO₄·Pb(OH)₂). wikipedia.orgresearchgate.net

Beyond typical ore deposits, hydrocerussite has been identified in more unique geological and anthropogenic settings. It has been found encrusting native lead in Långban, Sweden, and within the cavities of ancient lead slag in Laurion, Greece. le-comptoir-geologique.com It has also been reported as a mineralized component of the mycobiont of the Stereocaulon vesuvianum lichen found in a derelict lead-smelting mill. mindat.org

| Mineral Name | Chemical Formula | Association with this compound | PubChem CID |

|---|---|---|---|

| Cerussite | PbCO₃ | Commonly associated; hydrocerussite is a hydrated form. mindat.org | 11727 |

| Galena | PbS | Primary ore from which hydrocerussite forms through oxidation. britannica.comnih.gov | 14830 |

| Anglesite | PbSO₄ | Intermediate product in the alteration of galena to carbonates. geoscienceworld.org | 14829 |

| Plumbonacrite | 3PbCO₃·Pb(OH)₂·PbO | A related this compound mineral. wikipedia.org | 166861 |

| Leadhillite | 2PbCO₃·PbSO₄·Pb(OH)₂ | A related lead sulfatocarbonate hydroxide (B78521) mineral. wikipedia.org | 166858 |

Geochemical Pathways of this compound Formation in Natural Environments

The formation of this compound in natural environments is a result of specific geochemical processes, primarily driven by the weathering and oxidation of primary lead sulfide ores, such as galena (PbS). britannica.comepa.gov When galena is exposed to oxygenated meteoric water (rainwater) and groundwater, it begins to oxidize. geoscienceworld.org This process is often facilitated by the presence of dissolved carbon dioxide, which forms carbonic acid (H₂CO₃), a weak acid that enhances the dissolution of minerals. britannica.comberkeley.edumrgscience.com

The initial oxidation of galena can lead to the formation of anglesite (PbSO₄). geoscienceworld.org Subsequently, the interaction of anglesite with carbonated water leads to the formation of lead carbonates. The specific pathway to this compound (hydrocerussite) versus simple lead carbonate (cerussite) depends on the local geochemical conditions, including pH and the partial pressure of CO₂. geoscienceworld.org The transformation of lead carbonate in hot water can also yield this compound. nih.gov

Oxidation of Galena: PbS is oxidized to form Pb²⁺ ions and sulfate (SO₄²⁻).

Formation of Anglesite: Pb²⁺ reacts with SO₄²⁻ to precipitate anglesite (PbSO₄).

Carbonation: Anglesite reacts with carbonate ions (CO₃²⁻) from dissolved CO₂ to form cerussite (PbCO₃).

Hydrolysis and further carbonation: In an aqueous environment with sufficient hydroxide (OH⁻) and carbonate ions, cerussite can transform into the more complex this compound, hydrocerussite (2PbCO₃·Pb(OH)₂). nih.govresearchgate.net

This process is not limited to pristine ore bodies. In soils contaminated with lead from anthropogenic sources like lead-based paint or mining waste, similar geochemical transformations occur. researchgate.net Lead compounds from these sources, which may include lead oxides, carbonates, and sulfates, will weather and dissolve over time. epa.govresearchgate.net The dissolved lead (Pb²⁺) can then reprecipitate as more stable mineral phases dictated by the soil's chemistry. In soils with a neutral to alkaline pH and a source of carbonate, this compound is a common secondary mineral that forms. nih.govepa.gov The presence of carbonate ions in soil pore water, often from the dissolution of carbonate minerals like calcite (CaCO₃) or from biological respiration producing CO₂, provides the necessary ingredient for the precipitation of this compound. geoscienceworld.orgnih.gov

The formation of this compound is therefore a key process in the natural attenuation of lead contamination, converting more soluble lead forms into a more stable, less mobile mineral phase. nih.gov

Role of this compound in Heavy Metal Speciation and Mobility in Aqueous and Soil Systems

The formation and presence of this compound play a critical role in controlling the chemical speciation and mobility of lead in aqueous and soil environments. researchgate.netnih.gov Chemical speciation refers to the different chemical forms in which an element exists, which in turn governs its solubility, bioavailability, and toxicity. frontiersin.orgnih.gov

Solubility and Mobility: this compound is characterized by its low solubility in water, especially under neutral to alkaline pH conditions. taylorandfrancis.compentachemicals.eu The precipitation of dissolved lead as solid this compound effectively immobilizes the metal, reducing its concentration in groundwater and soil pore water. epa.govnih.gov This process is a crucial control on lead mobility. In contaminated soils, the transformation of more soluble lead compounds (e.g., from leaded paint or industrial emissions) into this compound significantly reduces the potential for lead to leach into deeper soil layers or be transported into surface waters. researchgate.netnih.gov

Influence of Environmental Factors: The stability and, therefore, the role of this compound in lead sequestration are influenced by several environmental factors:

pH: The formation of carbonate and hydroxycarbonate species is highly pH-dependent. In acidic soils (low pH), this compound is more likely to dissolve, increasing lead mobility. epa.govmdpi.com Conversely, alkaline conditions favor its precipitation and stability. mdpi.comnih.gov

Carbonate Availability: The presence of dissolved carbonate is essential for the formation of this compound. geoscienceworld.orgresearchgate.net Soils rich in carbonate minerals (calcareous soils) or with high biological activity (producing CO₂) will promote the formation of this mineral. geoscienceworld.orgresearchgate.net

Organic Matter: Soil organic matter can have a dual effect. It can form soluble complexes with lead, potentially increasing its mobility. researchgate.net However, it can also provide surfaces for lead adsorption and contribute to pH buffering, indirectly influencing carbonate stability. frontiersin.orgtandfonline.com

The sequential extraction method is often used to assess the mobility of heavy metals by separating them into different geochemical fractions. Lead associated with the carbonate fraction is considered potentially mobile under changing acidic conditions but is generally less labile than the water-soluble or exchangeable fractions. tandfonline.com Therefore, the sequestration of lead into this compound represents a shift from more mobile forms to a more stable, conditionally immobile fraction within the soil system. researchgate.net

| Geochemical Fraction | Description | Relative Mobility |

|---|---|---|

| Soluble + Exchangeable | Weakly bound, readily available | High |

| Carbonate-bound (includes this compound) | Stable at neutral/alkaline pH, mobile under acidic conditions. tandfonline.com | Conditional/Medium |

| Iron/Manganese Oxide-bound | Stable under oxidizing conditions, mobile under reducing conditions. tandfonline.com | Low |

| Organic Matter-bound | Bound to organic materials; mobility depends on decomposition and pH. tandfonline.com | Low |

| Residual | Incorporated into the crystal lattice of primary minerals | Very Low/Immobile |

Bio-geochemical Interactions Influencing this compound Stability

The stability of this compound in the environment is not solely governed by inorganic geochemical processes but is also significantly influenced by biological and biogeochemical interactions. nih.govresearchgate.net These interactions involve microorganisms and organic matter, which can either promote the formation and stabilization of this compound or contribute to its dissolution. nih.govucla.edu